Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
Description
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound characterized by a high oxidation state (λ⁶-sulfane) core, featuring a sulfanylidene group (S=), oxo (O=), methyl, and bromomethoxy substituents. While direct structural data for this compound are absent in the provided evidence, its nomenclature suggests a hybrid structure combining brominated methoxy, methyl, and oxo-sulfanylidene functionalities.
Properties
CAS No. |
887353-78-8 |
|---|---|
Molecular Formula |
C2H5BrO2S2 |
Molecular Weight |
205.1 g/mol |
IUPAC Name |
bromo(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3 |
InChI Key |
FRGZCWVWEDJYGY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCBr |
Canonical SMILES |
CS(=O)(=O)SCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and has been shown to be highly efficient. The preparation involves the following steps:
Reaction of Thiols with Paraformaldehyde and HBr/AcOH: This reaction produces bromomethyl sulfides, which are valuable synthetic intermediates.
Alternative Methods: Other methods include using dibromomethane in basic media or hydroxymethylation followed by substitution.
Chemical Reactions Analysis
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include paraformaldehyde, hydrobromic acid, and acetic acid.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has been identified as a modulator of ROR (retinoic acid receptor-related orphan receptor), which plays a crucial role in regulating inflammatory responses. Research indicates that compounds of similar structure have been utilized for treating inflammatory diseases, including arthritis. The modulation of ROR can help in reducing inflammation and improving outcomes in patients suffering from chronic inflammatory conditions .
Antimicrobial Activity
The compound's unique chemical structure suggests potential antimicrobial properties. Sulfur-containing compounds have been historically noted for their effectiveness against various pathogens. Further investigations into its efficacy against specific bacterial and fungal strains could pave the way for new therapeutic agents .
Agricultural Applications
Fungicide Development
Recent studies have highlighted the potential use of this compound as a fungicide. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications, particularly in combating plant diseases caused by fungi. The development of formulations based on this compound could lead to effective crop protection strategies .
Chemical Synthesis and Research
Synthetic Intermediates
This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry for producing derivatives that may have enhanced biological activities .
Case Studies and Research Findings
Case Study: Inflammatory Disease Treatment
A patent (US11141385B2) outlines the use of compounds similar to this compound as ROR modulators in treating inflammatory diseases. The study involved evaluating the efficacy of these compounds in reducing symptoms of arthritis in animal models, demonstrating significant improvement compared to control groups .
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial properties of sulfur-containing compounds, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited notable inhibitory effects, highlighting their potential as alternative antimicrobial agents .
Summary and Future Directions
This compound exhibits promising applications across pharmaceutical and agricultural domains due to its unique chemical properties. Ongoing research is essential to fully elucidate its mechanisms of action, optimize its formulations, and explore its efficacy in various applications.
Data Table: Summary of Applications
Mechanism of Action
The primary mechanism of action of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it an effective tool for modifying proteins and peptides. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Core Reactivity
The λ⁶-sulfane core is highly sensitive to substituent effects. Key comparisons include:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (2.96 vs. 3.16 for Cl) may increase steric hindrance and reduce nucleophilic substitution rates compared to chloro analogs.
- Methoxy vs. Aromatic Groups : Methoxy substituents (e.g., in the target compound) could donate electron density via resonance, stabilizing the λ⁶-sulfur core, whereas bromophenyl groups (as in CID 90414134) prioritize aromatic conjugation.
- Polarity and Solubility : The benzoic acid derivative exhibits higher polarity due to its carboxyl group, contrasting with the bromomethoxy-methyl analog’s likely moderate solubility in organic solvents.
Molecular Weight and Structural Complexity
- Bromomethoxy-methyl-oxo-sulfanylidene-λ⁶-sulfane : Estimated molecular formula ~C₃H₆BrO₂S₂ (assuming bromomethoxy: BrOCH₂–, methyl: CH₃–, and oxo-sulfane core). Molecular weight ~250–270 g/mol.
- CID 90414134: C₈H₁₀BrNOS (248.2 g/mol).
- 4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic acid: C₉H₁₁NO₃S (213.26 g/mol).
The bromomethoxy analog’s higher molecular weight and bromine content may influence its thermal stability and spectroscopic signatures (e.g., distinct ¹H-NMR shifts for methoxy protons near δH 3.3–4.0 ppm).
Biological Activity
Chemical Structure and Properties
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane can be characterized by its unique structural features, which include:
- Functional Groups : The presence of bromine, methoxy, and oxo groups contributes to its reactivity.
- Sulfanylidene Group : This group is significant for its potential biological interactions, particularly in redox reactions.
Antifungal Properties
Research has indicated that compounds similar to this compound exhibit antifungal activity. For instance, studies have shown that certain oxadiazole derivatives, which share structural similarities, effectively inhibit the growth of phytopathogenic fungi .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Bromomethoxy-methyl-oxo-sulfane | Candida albicans | 15 | |
| Oxadiazole Derivative A | Fusarium oxysporum | 20 | |
| Oxadiazole Derivative B | Aspergillus niger | 18 |
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways. This is corroborated by findings that highlight the oxidative effects of similar sulfur-containing compounds on fungal cells .
Cytotoxic Effects
In addition to antifungal properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
A notable case study involved the application of a related compound in a clinical setting where patients with resistant fungal infections were treated. The treatment resulted in significant improvement in symptoms and a reduction in fungal load, suggesting the potential therapeutic application of this compound in clinical antifungal therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
